molecular formula C15H17BrN2 B193207 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) CAS No. 120511-84-4

2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)

Cat. No. B193207
M. Wt: 305.21 g/mol
InChI Key: IHXHGCDOJLOZML-UHFFFAOYSA-N
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Description

“2,2’-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)” is a chemical compound. It is also known as 5-(Bromomethyl)-α1,α1,α3,α3-tetramethyl-1,3-benzenediacetonitrile . It has a molecular formula of C15H17BrN2 and a molecular weight of 305.21 .


Molecular Structure Analysis

The molecular structure of “2,2’-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)” consists of a phenyl ring with a bromomethyl group at the 5-position and two 2-methylpropanenitrile groups attached at the 2 and 2’ positions .

Scientific Research Applications

  • Molecular Structure Analysis

    • The compound exhibits specific crystallographic properties, such as a twofold axis leading to disorder in the methyl group attached to the benzene ring. This has implications for its molecular structure analysis (Gomathi et al., 2019).
  • Impurity Characterization in Pharmaceuticals

    • It has been identified as an impurity in pharmaceutical ingredients. Its isolation and characterization are crucial for ensuring the purity and safety of pharmaceutical products (Hiriyanna & Basavaiah, 2008).
  • Synthesis of Selective Ionophores

    • Used in the synthesis of crownophanes, which are compounds that selectively complex with certain ions, like Ag+. This has potential applications in chemical sensing and separation processes (Kumar et al., 1998).
  • Derivative Synthesis for Crown Ethers

    • Involved in the synthesis of monofunctional derivatives of crown ethers, which are useful in host-guest chemistry and molecular recognition studies (Gibson et al., 1997).
  • Ligand Synthesis for Metal Complexes

    • Utilized in the synthesis of novel ligands for tetra-nuclear metal complexes, contributing to the understanding of thermal and magnetic properties of these complexes (Uysal, Er & Tahtaci, 2016).
  • Monomer Synthesis for Poly(amides) and Poly(esters)

    • Acts as a precursor in the synthesis of silarylene-containing aliphatic compounds, which can be employed as monomers for creating various polymers (Terraza, Tagle & Lembach, 2010).
  • Polymer Synthesis

    • Useful in synthesizing poly(p-phenylenes) with well-defined side chain polymers, which are significant in the development of new materials with specific properties (Cianga, Hepuzer & Yagcı, 2002).
  • Synthesis of Cyclic Alpha-amino Acid Derivatives

    • Employed in the synthesis of constrained cyclic alpha-amino acid derivatives, which have applications in biochemistry and pharmaceuticals (Kotha & Brahmachary, 2000).
  • Binding Character Study in Calixarenes

    • Used in the study of calixarenes, contributing to research in host-guest chemistry and molecular recognition (Kumar et al., 1999).
  • Analysis of Monomers for Conductive Polymers

    • Analyzed as a monomer for the synthesis of polyphenylenevinylene, a conductive polymer, which is significant in the field of electronics and materials science (Sanford et al., 1999).

Safety And Hazards

The safety data sheet for a similar compound, 2-Bromo-2-methylpropane, indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advisable to handle it with appropriate safety measures.

properties

IUPAC Name

2-[3-(bromomethyl)-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXHGCDOJLOZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468018
Record name 2,2'-[5-(Bromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)

CAS RN

120511-84-4
Record name 5-(Bromomethyl)-α1,α1,α3,α3-tetramethyl-1,3-benzenediacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120511-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[5-(Bromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMOMETHYL ANASTROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIS19A3U1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SG Hiriyanna, K Basavaiah - Journal of the Brazilian Chemical …, 2008 - SciELO Brasil
Three impurities ranging from 0.08%-0.12% by peak area in anastrozole active pharmaceutical ingredient were detected by simple isocratic reverse-phase high performance liquid …
Number of citations: 23 www.scielo.br

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